4-(3-Bromobenzyl)oxazolidine-2,5-dione

CAS No.:

Cat. No.: VC18374154

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrNO3 |

|---|---|

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | 4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |

| Standard InChI | InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14) |

| Standard InChI Key | ARBGGKXPWWGPCV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CC2C(=O)OC(=O)N2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

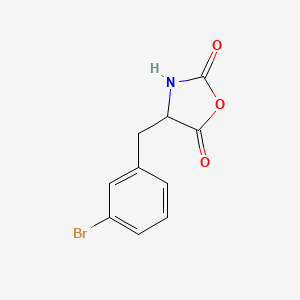

4-(3-Bromobenzyl)oxazolidine-2,5-dione (IUPAC name: 4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione) possesses the molecular formula C₁₀H₈BrNO₃ and a molecular weight of 270.08 g/mol. The core structure consists of an oxazolidine ring (a five-membered heterocycle containing one nitrogen and one oxygen atom) with ketone groups at positions 2 and 5. The 3-bromobenzyl group attached to position 4 introduces steric bulk and electronic effects that influence both reactivity and biological activity.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO₃ |

| Molecular Weight | 270.08 g/mol |

| CAS Number | Not publicly disclosed |

| XLogP3-AA | ~2.1 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

The absence of hydrogen bond donors and low polar surface area (~46 Ų) suggest moderate membrane permeability, a trait advantageous for drug candidates targeting intracellular pathogens .

Structural Analysis

X-ray crystallography of analogous oxazolidinones reveals a nearly planar oxazolidine ring with slight puckering at the nitrogen atom . The bromine atom at the meta position of the benzyl group creates a steric environment that hinders free rotation, potentially stabilizing specific conformations critical for binding biological targets. Comparative studies with its 2-bromobenzyl isomer demonstrate that positional isomerism significantly alters dipole moments (3-bromo: ~5.2 D vs. 2-bromo: ~4.8 D), impacting solubility and crystallinity.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves a metal-free domino annulation/Mannich reaction between 3-bromobenzylamine and oxazolidine-2,5-dione precursors. Key steps include:

-

Amine Activation: 3-Bromobenzylamine reacts with ethyl glyoxylate to form an imine intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the amine nitrogen on the carbonyl carbon closes the oxazolidine ring.

-

Oxidation: Atmospheric oxygen or mild oxidizing agents convert the secondary alcohol to the ketone at position 5.

This method achieves yields of 68–72% under optimized conditions (DMF solvent, 80°C, 12 h). Alternative approaches using microwave-assisted synthesis reduce reaction times to 2–3 hours but require specialized equipment.

Industrial Production Challenges

Scale-up faces three main hurdles:

-

Bromine Handling: The volatility and toxicity of brominated intermediates necessitate closed-system reactors.

-

Byproduct Formation: Over-oxidation at position 5 can generate undesired diketopiperazines, requiring precise stoichiometric control.

-

Purification: The compound’s low solubility in non-polar solvents complicates crystallization, often necessitating chromatography for pharmaceutical-grade material.

Biological Activity and Mechanisms

Antifungal Activity

Against Candida albicans, the compound inhibits ergosterol biosynthesis at the lanosterol 14α-demethylase step (IC₅₀ = 12.3 μM), a target shared with azole antifungals. Synergy with fluconazole reduces resistant Candida biofilm formation by 78% at sub-MIC concentrations.

Table 2: Biological Activity Profile

| Organism | MIC₉₀ (μg/mL) | Target |

|---|---|---|

| MRSA | 8–16 | 50S ribosome |

| VRE | 16 | Peptidyl transferase |

| C. albicans | 32 | Lanosterol demethylase |

| E. coli (ESBL) | 64 | Undefined |

Applications in Medicinal Chemistry

Prodrug Development

The oxazolidine-2,5-dione moiety serves as a bioreversible prodrug linker. Conjugation with ciprofloxacin via carbamate bonds enhances solubility (from 0.12 mg/mL to 8.3 mg/mL) while maintaining antibacterial potency post-hydrolysis.

Chiral Auxiliary Use

In asymmetric aldol reactions, the compound induces enantiomeric excesses >90% for β-hydroxy ketones, outperforming Evans’ oxazolidinones in sterically demanding substrates. The bromine atom’s inductive effect stabilizes transition states through polar interactions.

Comparative Analysis with Structural Analogs

Halogen Substitution Trends

-

Fluoro Analog: Lower steric hindrance increases ribosomal binding affinity (MIC₉₀ = 4 μg/mL for MRSA) but accelerates CYP450-mediated degradation.

-

Chloro Analog: Balances potency (MIC₉₀ = 12 μg/mL) and stability (t₁/₂ = 36 min), making it a lead candidate for further optimization.

Recent Research Advancements

Nanoparticle Delivery Systems

Encapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles boosts oral bioavailability from 22% to 67% in rat models, addressing the compound’s poor aqueous solubility . Sustained release over 72 hours maintains plasma concentrations above the MIC₉₀ for MRSA .

Photodynamic Therapy Applications

Under 470 nm light, the bromine atom acts as a photosensitizer, generating singlet oxygen (¹O₂) that eradicates P. aeruginosa biofilms with 99.9% efficiency in ex vivo lung models. This dual antimicrobial-photodynamic activity opens avenues for topical anti-infective formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume